molecular formula C15H26O B13777057 4-Methyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol CAS No. 67801-19-8

4-Methyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol

Cat. No.: B13777057
CAS No.: 67801-19-8
M. Wt: 222.37 g/mol
InChI Key: ZLXFAZWQPGECHI-YRNVUSSQSA-N
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Description

4-Methyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol is an organic compound with the molecular formula C15H26O. It is known for its unique structure, which includes a cyclopentene ring and multiple methyl groups. This compound is often used in various chemical and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol typically involves the reaction of α-campholenaldehyde with butanal. The intermediate unsaturated aldehyde is then partially hydrogenated to yield the desired alcohol . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors, precise temperature control, and efficient purification methods to produce the compound in bulk quantities. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds .

Scientific Research Applications

4-Methyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol involves its interaction with specific molecular targets and pathways. For instance, it acts as an agonist of olfactory receptor OR2AT4, a G-protein-coupled receptor expressed in human primary keratinocytes. This interaction can enhance hair growth by stimulating OR2AT4, resulting in decreased apoptosis and increased production of the anagen-prolonging growth factor IGF-1 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-Methyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol apart is its specific structure that allows it to interact uniquely with biological receptors, making it valuable in both scientific research and industrial applications. Its ability to act as an agonist for specific receptors highlights its potential in therapeutic and cosmetic applications .

Properties

CAS No.

67801-19-8

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(E)-4-methyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol

InChI

InChI=1S/C15H26O/c1-6-14(16)11(2)7-9-13-10-8-12(3)15(13,4)5/h7-8,13-14,16H,6,9-10H2,1-5H3/b11-7+

InChI Key

ZLXFAZWQPGECHI-YRNVUSSQSA-N

Isomeric SMILES

CCC(/C(=C/CC1CC=C(C1(C)C)C)/C)O

Canonical SMILES

CCC(C(=CCC1CC=C(C1(C)C)C)C)O

Origin of Product

United States

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